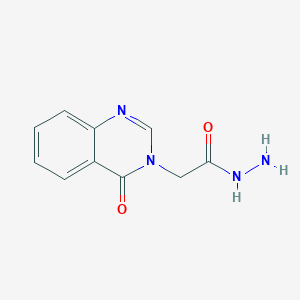

2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-oxoquinazolin-3-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c11-13-9(15)5-14-6-12-8-4-2-1-3-7(8)10(14)16/h1-4,6H,5,11H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSZYGWXPMKCBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352568 | |

| Record name | 2-(4-Oxoquinazolin-3(4H)-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67067-01-0 | |

| Record name | 2-(4-Oxoquinazolin-3(4H)-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Oxoquinazolin 3 4h Yl Acetohydrazide and Its Analogues

General Synthetic Strategies for Quinazolin-4(3H)-one Derivatives

The quinazolin-4(3H)-one scaffold is a foundational structural motif in a multitude of pharmacologically active compounds. acgpubs.org Its synthesis has been a subject of extensive research, leading to the development of numerous synthetic methodologies. Generally, the construction of this heterocyclic system starts from readily available precursors like anthranilic acid or its derivatives. acgpubs.orgnih.gov

One of the most classical and widely employed methods is the Niementowski synthesis, which involves the condensation of anthranilic acid with formamide (B127407) at elevated temperatures. acgpubs.org Variations of this approach utilize other amides or their derivatives to introduce different substituents at the C-2 position of the quinazolinone ring. researchgate.net

Modern synthetic advancements have introduced more diverse and efficient methods. These include transition-metal-catalyzed reactions, such as copper-catalyzed cascade reactions of (2-aminophenyl)methanols with aldehydes, which provide a convenient route to 2-substituted quinazolines. organic-chemistry.org Other innovative strategies involve oxidant-free methods, such as the reaction of 2-aminobenzamides with sulfonyl azides and terminal alkynes, to produce phenolic quinazolin-4(3H)-ones. nih.gov Furthermore, sustainable approaches utilizing hydrogen peroxide as a green oxidant with dimethyl sulfoxide (B87167) (DMSO) as a carbon source have been developed for the synthesis of the quinazolin-4(3H)-one scaffold from substituted 2-amino benzamides. acs.org

The choice of synthetic route often depends on the desired substitution pattern on the quinazolinone ring, with methods being developed to selectively introduce functionalities at various positions, including C-2, C-6, and C-7. mdpi.comresearchgate.netnih.gov

Synthesis of 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide Core Structure

The synthesis of the core 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide structure is a multi-step process that begins with the formation of a quinazolin-4(3H)-one derivative, which is then elaborated to introduce the acetohydrazide moiety.

Key Precursors and Reaction Pathways

The primary pathway to the 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide core involves a two-step sequence starting from a quinazolin-4(3H)-one.

Step 1: N-Alkylation with an Ethyl Haloacetate

The initial step is the N-alkylation of a quinazolin-4(3H)-one derivative at the N-3 position with an ethyl haloacetate, typically ethyl chloroacetate (B1199739) or ethyl bromoacetate. This reaction is usually carried out in the presence of a base, such as potassium carbonate (K₂CO₃), in a suitable solvent like acetone (B3395972). nih.gov The addition of a catalyst like potassium iodide (KI) can facilitate the reaction. nih.gov This nucleophilic substitution reaction introduces the ethyl acetate (B1210297) group onto the nitrogen atom at position 3 of the quinazolinone ring, yielding ethyl 2-(4-oxoquinazolin-3(4H)-yl)acetate.

Step 2: Hydrazinolysis

The subsequent and final step is the hydrazinolysis of the resulting ester. The ethyl 2-(4-oxoquinazolin-3(4H)-yl)acetate is treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a solvent such as ethanol. nih.govsapub.org This reaction converts the ester functionality into a hydrazide, affording the target compound, 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide. nih.govsapub.org

An alternative precursor for the quinazolinone ring can be 2-aminobenzamide, which can be acylated and then cyclized to form the desired quinazolin-4(3H)-one structure. nih.gov

Reaction Conditions and Yield Optimization

The efficiency of the synthesis of 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide is dependent on the optimization of reaction conditions for each step.

For the N-alkylation step , the reaction is typically stirred at an elevated temperature, for instance at 60 °C for several hours, to ensure completion. nih.gov The use of a polar aprotic solvent like acetone facilitates the dissolution of the reactants and the base. nih.gov Pouring the reaction mixture into ice-cold water upon completion often leads to the precipitation of the ethyl 2-(4-oxoquinazolin-3(4H)-yl)acetate product, which can then be collected by filtration. nih.gov

In the hydrazinolysis step , the reaction is often carried out by refluxing the ethyl ester with an excess of hydrazine hydrate in ethanol. nih.gov The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the desired 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide often precipitates from the reaction mixture upon cooling and can be purified by recrystallization from a suitable solvent like ethanol. nih.gov The yields for this two-step process are generally reported to be moderate to good. nih.govsapub.org

Derivatization Strategies for Structural Modification

The core structure of 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide serves as a versatile scaffold for further structural modifications. These derivatizations are primarily focused on the terminal nitrogen of the hydrazide group (N'-substitution) and various positions on the quinazolinone ring to explore the structure-activity relationships of the resulting compounds.

N'-Substitution Strategies

The hydrazide moiety of 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide is a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse substituents at the N'-position. A common and effective strategy is the condensation reaction with various aldehydes and ketones to form the corresponding N'-arylidene or N'-alkylidene acetohydrazides (Schiff bases). nih.govresearchgate.net

This reaction is typically carried out by refluxing the acetohydrazide with the desired aldehyde or ketone in a suitable solvent, often ethanol, sometimes with a catalytic amount of acid like acetic acid. nih.gov This method allows for the synthesis of a wide array of derivatives with different aromatic and heterocyclic rings attached to the hydrazide nitrogen.

Another approach involves the acylation of the terminal nitrogen. For example, reaction with phthalic anhydride (B1165640) can yield an N-(1,3-dioxoisoindolin-2-yl) derivative. sapub.org These N'-substituted derivatives have been a major focus of synthetic efforts to generate libraries of compounds for biological screening. researchgate.net

| Reagent | Resulting N'-Substituent | Reference |

| Benzaldehyde | Benzylidene | nih.gov |

| Substituted Benzaldehydes (e.g., 4-chloro, 4-fluoro, 4-bromo, 4-hydroxy, 4-methoxy, 2-nitro) | Substituted Benzylidene | nih.gov |

| Isatin derivatives | Isatinylidene | nih.gov |

| Phthalic Anhydride | 1,3-dioxoisoindolin-2-yl | sapub.org |

Quinazolinone Ring Substitution (e.g., C-2, C-6, C-7)

Modification of the quinazolinone ring itself is another key strategy to diversify the chemical space of these compounds. Substituents can be introduced at various positions, most commonly at the C-2, C-6, and C-7 positions.

C-2 Substitution: The substituent at the C-2 position is often determined by the choice of the starting material for the quinazolinone ring synthesis. For instance, using different acyl chlorides in the acylation of anthranilic acid leads to various C-2 alkyl or aryl substituted quinazolinones. nih.gov Metal-catalyzed cross-coupling reactions have also been employed to introduce a variety of substituents at this position. mdpi.comresearchgate.net

C-6 and C-7 Substitution: Substituents at the C-6 and C-7 positions are typically introduced by starting with appropriately substituted anthranilic acids. For example, using 5-bromoanthranilic acid or 5-nitroanthranilic acid will result in a bromine or nitro group at the C-6 position of the final quinazolinone ring. nih.gov Similarly, substituted 2-aminobenzamides can be used to introduce functionalities at various positions on the benzene (B151609) ring of the quinazolinone system. nih.govacs.org These substitutions can significantly influence the electronic properties and biological activity of the resulting molecules.

| Position of Substitution | Precursor | Resulting Substituent | Reference |

| C-2 | Various acyl chlorides | Alkyl or Aryl | nih.gov |

| C-6 | 5-Bromoanthranilic acid | Bromo | nih.gov |

| C-6 | 5-Nitroanthranilic acid | Nitro | nih.gov |

| C-6, C-7 | Substituted 2-aminobenzamides | Various (e.g., chloro, fluoro) | nih.govtandfonline.com |

Incorporation of Heterocyclic Moieties (e.g., oxadiazole, thiadiazole, triazole)

The acetohydrazide functional group of 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide serves as a highly reactive and versatile intermediate for the construction of various five-membered heterocyclic rings. The most common strategies involve cyclocondensation reactions to form oxadiazole, thiadiazole, and triazole rings, thereby creating novel analogues with potentially diverse chemical properties.

Oxadiazole Ring Formation: A prevalent method for synthesizing 1,3,4-oxadiazole (B1194373) derivatives from 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide involves a one-pot reaction with carbon disulfide in the presence of a base, typically potassium hydroxide (B78521) (KOH), followed by an acidic workup. researchgate.netscispace.comresearchgate.net This reaction proceeds through the formation of a potassium dithiocarbazate salt, which upon heating undergoes cyclization with the elimination of hydrogen sulfide (B99878) to yield the corresponding 5-mercapto-1,3,4-oxadiazole derivative. researchgate.net Another approach involves the reaction of the hydrazide with various aromatic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to yield 2,5-disubstituted 1,3,4-oxadiazoles. jchemrev.comijper.org

Thiadiazole Ring Formation: The synthesis of 1,3,4-thiadiazole (B1197879) analogues can be achieved through several pathways. A direct method involves the cyclization of the starting hydrazide using phosphorus pentasulfide (P₂S₅) in a high-boiling solvent like xylene. nih.gov Alternatively, the hydrazide is first converted into a thiosemicarbazide (B42300) derivative by reacting it with ammonium (B1175870) thiocyanate (B1210189) or an appropriate isothiocyanate. nih.govchemmethod.com This thiosemicarbazide intermediate is then cyclized under acidic conditions, for instance with concentrated sulfuric acid, to afford the corresponding 2-amino-1,3,4-thiadiazole (B1665364) derivative. chemmethod.comekb.eg

Triazole Ring Formation: The 1,2,4-triazole (B32235) moiety is commonly introduced starting from the thiosemicarbazide intermediate derived from the parent acetohydrazide. nih.gov Cyclization of this intermediate under basic conditions, such as refluxing with an aqueous solution of sodium hydroxide, leads to the formation of a 5-mercapto-1,2,4-triazole ring. nih.govekb.eg Another route involves the reaction of the potassium dithiocarbazate salt (formed from the hydrazide and CS₂) with hydrazine hydrate, which directly yields a 4-amino-5-mercapto-1,2,4-triazole derivative. scispace.comekb.eg

The following table summarizes these synthetic transformations.

Table 1: Synthesis of Heterocyclic Derivatives from 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide

| Target Heterocycle | Reagents and Conditions | Resulting Moiety |

|---|---|---|

| 1,3,4-Oxadiazole | 1. CS₂, KOH, Alcohol, Reflux2. Acidification | 5-Mercapto-1,3,4-oxadiazol-2-yl |

| 1,3,4-Thiadiazole | 1. R-NCS2. H₂SO₄ (conc.), Heat | 5-(R-amino)-1,3,4-thiadiazol-2-yl |

| 1,2,4-Triazole | 1. R-NCS2. NaOH (aq.), Reflux | 4-R-5-mercapto-4H-1,2,4-triazol-3-yl |

| 1,2,4-Triazole | 1. CS₂, KOH2. N₂H₄·H₂O, Reflux | 4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl |

Note: The table provides generalized reaction schemes. Specific reaction conditions and yields may vary based on the substrates and literature procedures.

Analytical Characterization Techniques in Compound Verification

The structural elucidation and verification of 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide and its synthesized analogues are accomplished using a combination of modern spectroscopic techniques. These methods provide unambiguous evidence of the compound's identity, purity, and the successful incorporation of new functional groups. researchgate.netekb.egresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is fundamental for identifying the key functional groups present in the molecule. The spectrum of 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide will exhibit characteristic absorption bands. These include stretching vibrations for the N-H bonds of the hydrazide and amide groups (typically in the 3100-3300 cm⁻¹ region), C-H stretching of the aromatic and methylene (B1212753) groups (around 2900-3100 cm⁻¹), and distinct carbonyl (C=O) stretching bands. The quinazolinone carbonyl usually appears around 1680-1700 cm⁻¹, while the amide carbonyl of the hydrazide is found near 1660-1670 cm⁻¹. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the precise molecular structure.

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For the parent acetohydrazide, one would expect to see signals for the aromatic protons of the quinazolinone ring (typically between 7.0-8.5 ppm), a singlet for the methylene (CH₂) protons adjacent to the carbonyl group (around 4.5-5.0 ppm), and exchangeable protons for the NH and NH₂ groups of the hydrazide function, which can appear over a wide range. researchgate.netnih.gov

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms. Key signals include those for the two carbonyl carbons (typically >160 ppm), the aromatic carbons, and the methylene carbon. researchgate.netnih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The molecular ion peak (M⁺) in the mass spectrum will correspond to the exact molecular weight of 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide, confirming its elemental composition. researchgate.net

The table below summarizes the expected analytical data for the title compound.

Table 2: Key Analytical Data for 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide

| Technique | Parameter | Expected Observation |

|---|---|---|

| IR Spectroscopy | ν (cm⁻¹) | ~3300-3100 (N-H str), ~1700 (C=O, quinazolinone), ~1670 (C=O, amide), ~1610 (C=N) |

| ¹H NMR | δ (ppm) | ~9.5 (s, 1H, CONH ), ~8.2-7.5 (m, 4H, Ar-H ), ~4.8 (s, 2H, N-CH₂ ), ~4.2 (s, 2H, NH₂ ) |

| ¹³C NMR | δ (ppm) | ~168 (C=O, amide), ~162 (C=O, quinazolinone), ~148-120 (Ar-C), ~45 (N-C H₂) |

| Mass Spectrometry | m/z | [M+H]⁺ corresponding to C₁₀H₁₁N₄O₂ |

Note: The spectral data are approximate and can vary depending on the solvent and instrument used.

Biological Activity Spectrum and Pharmacological Mechanisms

Antineoplastic and Cytotoxic Potencies

A significant body of research has been dedicated to synthesizing and evaluating the anticancer potential of novel derivatives of 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide. These studies have systematically assessed their ability to inhibit the growth of various human cancer cell lines, revealing promising cytotoxic activities.

The cytotoxic effects of these compounds have been evaluated against a panel of human cancer cell lines, providing insights into their potential as antineoplastic agents. The following sections detail the findings for specific carcinoma types.

Derivatives of 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide have demonstrated notable cytotoxicity against human colon carcinoma cell lines. In a study exploring a series of arylidene-2-(4-oxoquinazolin-4(3H)-yl) acetohydrazides, several compounds exhibited significant activity against the SW620 colon cancer cell line. nih.gov The introduction of different substituents on the quinazolin-4(3H)-one moiety, such as a chloro or methoxy (B1213986) group at the C-6 position, was found to potentially enhance the cytotoxic effects. nih.gov For instance, compound 5t , a 6-chloro substituted derivative, displayed cytotoxicity that was up to five times more potent than the standard chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). nih.gov

Another investigation focused on new acetohydrazides incorporating both 2-oxoindoline and 4-oxoquinazoline scaffolds, which also showed cytotoxicity against the SW620 cell line. nih.gov The anti-tumor effects of a related quinoline (B57606) derivative, [5-(3-chloro-oxo-4-phenyl-cyclobutyl)-quinoli-8-yl-oxy] acetic acid hydrazide (CQAH), were demonstrated against HCT116 and LoVo human colon cancer cell lines, suggesting the potential of this class of compounds against colorectal carcinoma. scispace.comresearchgate.net

Below is a data table summarizing the cytotoxic activity (IC₅₀ in µM) of selected 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide derivatives against the SW620 colon cancer cell line.

Cytotoxic Activity (IC₅₀ in µM) against SW620 Cell Line

| Compound | IC₅₀ (µM) |

|---|---|

| 5c | 10.74 ± 1.11 |

| 5d | 9.87 ± 0.98 |

| 5e | 11.23 ± 1.24 |

| 5g | 10.11 ± 1.05 |

| 5i | 12.34 ± 1.36 |

| 5j | 13.56 ± 1.48 |

| 5n | 8.76 ± 0.89 |

| 5o | 9.23 ± 0.95 |

| 5t | 2.54 ± 0.21 |

The same series of arylidene-2-(4-oxoquinazolin-4(3H)-yl) acetohydrazides was also tested against the PC-3 human prostate cancer cell line. nih.gov Several of these compounds demonstrated significant cytotoxic potential. nih.gov The structure-activity relationship analysis indicated that substitutions at the C-6 position of the quinazolin-4(3H)-one ring were influential in modulating the cytotoxic activity. nih.gov

Similarly, the hybrid acetohydrazides containing both 2-oxoindoline and 4-oxoquinazoline moieties were evaluated for their effects on PC-3 cells, with a number of these compounds showing cytotoxicity comparable to or greater than the positive control, PAC-1. nih.gov

The table below presents the IC₅₀ values for selected derivatives against the PC-3 cell line.

Cytotoxic Activity (IC₅₀ in µM) against PC-3 Cell Line

| Compound | IC₅₀ (µM) |

|---|---|

| 5c | 12.45 ± 1.37 |

| 5d | 10.89 ± 1.19 |

| 5e | 13.01 ± 1.43 |

| 5g | 11.54 ± 1.27 |

| 5i | 14.21 ± 1.56 |

| 5j | 15.67 ± 1.72 |

| 5n | 9.88 ± 1.08 |

| 5o | 10.45 ± 1.15 |

| 5t | 3.12 ± 0.28 |

The in vitro cytotoxicity of the aforementioned arylidene-2-(4-oxoquinazolin-4(3H)-yl) acetohydrazide derivatives was also assessed against the NCI-H23 human lung cancer cell line. nih.gov Eight compounds from this series showed significant cytotoxicity. nih.gov The most potent compound, 5t , continued to demonstrate superior activity compared to 5-FU. nih.gov

The acetohydrazides incorporating both 2-oxoindoline and 4-oxoquinazoline scaffolds were also found to be cytotoxic against the NCI-H23 cell line. nih.gov

The cytotoxic activities (IC₅₀) of representative compounds against the NCI-H23 cell line are summarized in the following table.

Cytotoxic Activity (IC₅₀ in µM) against NCI-H23 Cell Line

| Compound | IC₅₀ (µM) |

|---|---|

| 5c | 11.88 ± 1.31 |

| 5d | 10.23 ± 1.12 |

| 5e | 12.65 ± 1.39 |

| 5g | 11.02 ± 1.21 |

| 5i | 13.87 ± 1.52 |

| 5j | 14.98 ± 1.65 |

| 5n | 9.12 ± 1.01 |

| 5o | 9.99 ± 1.10 |

| 5t | 2.89 ± 0.25 |

A selection of fifteen derivatives of 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide were evaluated for their in vitro antitumor activities against the HepG2 human liver cancer cell line. researchgate.net The cytotoxic activities of these derivatives were compared to doxorubicin (B1662922), a standard reference drug. researchgate.net The results indicated that some of these compounds possessed potent cytotoxic effects. researchgate.net

The same fifteen derivatives were also tested against the MCF-7 human breast cancer cell line. researchgate.net Similar to the findings with the HepG2 cell line, these compounds were compared with doxorubicin to gauge their cytotoxic efficacy. researchgate.net Halogen-substituted 4(3H)-quinazolinones, in particular, have been noted as a promising class of chemotherapeutic agents, with some molecules showing significant inhibition in the micromolar range against the MCF-7 cell line. researchgate.net Further research into (Z)-N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide compounds also demonstrated mild-to-moderate cytotoxic activity against MCF-7 cells. doaj.org

Mechanistic Investigations of Antitumor Effects

The antitumor effects of 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide derivatives are attributed to several intricate cellular and molecular mechanisms. These include the activation of the caspase cascade, perturbation of the cell cycle, and induction of apoptosis through various signaling pathways.

A significant body of research highlights the role of 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide derivatives in activating the caspase cascade, a critical component of the apoptotic machinery. Caspases are a family of cysteine proteases that execute programmed cell death. nih.gov A key target in this cascade is procaspase-3, the inactive zymogen of caspase-3, which is often overexpressed in various human tumors. nih.gov The direct activation of procaspase-3 by small molecules is considered a promising strategy in cancer therapy. nih.gov

Studies have shown that novel acetohydrazides incorporating the quinazolin-4(3H)-one scaffold can significantly activate caspases. nih.gov For instance, certain arylidene-2-(4-oxoquinazolin-4(3H)-yl) acetohydrazides have demonstrated potent caspase activation. nih.gov One particular derivative, compound 7b, was found to activate caspase activity by almost 200% compared to PAC-1, a known procaspase-3 activating compound. nih.gov Docking simulations have suggested that this compound may act as a potent allosteric inhibitor of procaspase-3. nih.gov Another study on new acetohydrazides incorporating both 2-oxoindoline and 4-oxoquinazoline scaffolds also reported significant activation of caspase-3. nih.gov One compound in this series activated caspase-3 activity in U937 human lymphoma cells by 5-fold higher than the untreated control. nih.gov

The activation of the caspase cascade by these compounds ultimately leads to the execution of apoptosis in cancer cells, making it a key mechanism of their antitumor action.

In addition to inducing apoptosis, derivatives of 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide have been shown to exert their antitumor effects by interfering with the normal progression of the cell cycle in cancer cells. The cell cycle is a series of events that leads to cell division and replication, and its dysregulation is a hallmark of cancer.

Research has demonstrated that certain acetohydrazide derivatives can induce cell cycle arrest at different phases. For example, a study on (E)-N'-(3-allyl-2-hydroxy)benzylidene-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides found that some compounds significantly arrested the cell cycle in the G1 phase. nih.gov Another investigation into 2-oxoindoline-based acetohydrazides revealed that representative compounds caused an accumulation of U937 cells in the S phase. nih.gov

The induction of apoptosis, or programmed cell death, is a central mechanism by which 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide derivatives exhibit their anticancer properties. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondria-dependent) pathway. nih.gov

Research indicates that derivatives of this compound can trigger apoptosis through both pathways. The extrinsic pathway is activated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of an initiator caspase cascade. nih.gov The intrinsic pathway, on the other hand, is initiated by various intracellular stimuli that lead to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors. nih.gov

Studies on 2-oxoindoline-based acetohydrazides have shown that these compounds substantially induce late cellular apoptosis. nih.gov While the precise details of pathway activation for the parent compound are still under investigation, related quinazoline (B50416) derivatives have been shown to induce apoptosis by disrupting the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, which is characteristic of the intrinsic pathway. mdpi.com The ability to induce apoptosis through multiple pathways enhances the therapeutic potential of these compounds in overcoming resistance to conventional cancer therapies.

Comparative Efficacy with Reference Anticancer Agents

To evaluate the therapeutic potential of novel 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide derivatives, their cytotoxic efficacy is often compared to that of established anticancer agents. These comparative studies provide a benchmark for assessing the potency and potential clinical utility of these new compounds.

Several studies have demonstrated that derivatives of 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide exhibit cytotoxicity that is comparable or even superior to reference drugs. For example, in a study of arylidene-2-(4-oxoquinazolin-4(3H)-yl) acetohydrazides, the most potent compound displayed cytotoxicity up to 5-fold more potent than 5-fluorouracil (5-FU), a widely used chemotherapeutic agent. nih.gov

Another reference compound frequently used for comparison is PAC-1, the first procaspase-3 activating compound. nih.gov In multiple studies, newly synthesized acetohydrazide derivatives have shown significantly higher caspase activation and cytotoxicity than PAC-1. nih.govnih.govdovepress.com For instance, one derivative, compound 5l from a series of (E)-N'-(3-allyl-2-hydroxy)benzylidene-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides, was found to be up to 213-fold more potent than 5-FU and 87-fold more potent than PAC-1 in terms of cytotoxicity against certain cancer cell lines. dovepress.com These findings underscore the potential of this class of compounds as promising leads for the development of new and more effective anticancer drugs.

Antimicrobial Efficacy Assessments

In addition to their notable antitumor properties, derivatives of 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide have been investigated for their antimicrobial efficacy. These studies have revealed a spectrum of activity against various bacterial and fungal pathogens.

Antibacterial Activity Profiles

The antibacterial potential of 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide and its derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria. These assessments typically involve determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

A study on N-(substituted)-2-[4-oxo-2-phenylquinazolin-3(4H)-yl] acetohydrazide derivatives revealed varied degrees of antibacterial activity. mdpi.com For example, a derivative with a chlorine group at the para position of the phenyl ring showed notable activity. mdpi.com Other studies on related quinazolinone derivatives have also reported promising antibacterial effects. gsconlinepress.commdpi.com For instance, some 3-(1,3,4-oxadiazol-2-yl)quinazolin-4(3H)-ones exhibited very good antibacterial activity against Staphylococcus aureus. mdpi.com

The following table summarizes the antibacterial activity of selected quinazolinone derivatives from a representative study:

| Compound ID | Test Organism | MIC (µg/mL) |

| 4d | S. aureus | 25 |

| 4d | B. subtilis | 50 |

| 4d | E. coli | 50 |

| 4d | P. aeruginosa | 100 |

| Ciprofloxacin (Standard) | S. aureus | 6.25 |

| Ciprofloxacin (Standard) | B. subtilis | 6.25 |

| Ciprofloxacin (Standard) | E. coli | 6.25 |

| Ciprofloxacin (Standard) | P. aeruginosa | 6.25 |

| Data sourced from a study on N-(substituted)-2-[4-oxo-2-phenylquinazolin-3(4H)-yl] acetohydrazide derivatives. mdpi.com |

While the antibacterial activity of these compounds may not always surpass that of standard antibiotics like ciprofloxacin, the findings suggest that the quinazolinone scaffold is a valuable template for the development of new antibacterial agents, potentially through further structural modifications to enhance potency and spectrum of activity.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substituent Variation on Biological Activity

The acetohydrazide side chain at the N-3 position of the quinazolinone ring serves as a versatile handle for chemical modification, most commonly through condensation with various aldehydes and ketones to form hydrazone derivatives (Schiff bases). This modification significantly influences the compound's biological profile.

The formation of a hydrazone linkage introduces a new lipophilic domain, the nature of which dictates the resulting activity. For instance, the synthesis of a series of N'-(substituted)-2-[4-oxo-2-phenylquinazolin-3(4H)-yl] acetohydrazide derivatives showed that the presence of the Schiff base nucleus can confer a varied degree of antibacterial and antifungal activity. researchgate.net Specifically, a derivative bearing a p-chloro-substituted phenyl ring on the hydrazone moiety (compound 4d in the study) exhibited the highest antimicrobial potency, suggesting that electron-withdrawing groups on the terminal phenyl ring are favorable for this activity. researchgate.net

Similarly, in the quest for new antimicrobial agents targeting DNA gyrase, the acetohydrazide linker was identified as a key interaction point. The amide NH group of the linker is designed to form hydrogen bonds with amino acid residues like GLY77 in the enzyme's active site. rsc.org The conversion of the terminal hydrazide into various hydrazones alters the molecule's electronic and steric properties, thereby modulating its binding affinity and subsequent biological effect. Studies have shown that derivatizing the acetohydrazide with pyridinyl, furan, or substituted phenyl moieties can lead to potent antimicrobial agents. mdpi.com

The following table summarizes the effect of substituents on the acetohydrazide moiety on antimicrobial activity.

| Base Compound | Substituent on Acetohydrazide Moiety | Target Organism | Activity Metric (MIC, µg/mL) | Reference |

| 2-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetohydrazide | p-chlorobenzylidene | C. albicans | 6.25 | researchgate.net |

| 2-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetohydrazide | p-nitrobenzylidene | C. albicans | 12.5 | researchgate.net |

| 2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetohydrazide | 4-chlorophenyl sulfonate | S. aureus | 3.9 | rsc.org |

| 2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetohydrazide | 4-methylphenyl sulfonate | S. aureus | 7.81 | rsc.org |

| 2-(6-iodo-2-(4-chlorophenyl)quinazolin-3(4H)-yl)acetohydrazide | Unsubstituted | S. aureus | 50 | scialert.net |

This table is interactive and can be sorted by column.

Modifications on the fused benzene (B151609) ring and at the C-2 position of the quinazolinone core are critical for modulating biological activity. nih.gov SAR studies have consistently shown that the type and position of substituents on the quinazolinone ring can dramatically alter the potency and selectivity of the compounds. nih.govrsc.org

C-6 and C-7 Positions: The C-6 and C-7 positions on the benzene portion of the quinazolinone ring are particularly amenable to substitution. In the development of antitumor agents, it was discovered that introducing either electron-withdrawing (e.g., chloro, bromo) or electron-donating (e.g., methoxy) groups at these positions could enhance cytotoxicity against various cancer cell lines. nih.govnih.gov Specifically, substitution at the C-6 position appears to be more favorable for increasing anticancer activity. nih.gov For example, a 6-chloro substituted derivative was found to be more potent than its unsubstituted counterpart. nih.govnih.gov Antifungal studies against Rhizoctonia solani also revealed that substitution at the C-6 position yielded the highest activity. nih.gov The introduction of halogens like iodine at C-6 has been explored to enhance antimicrobial potency. scialert.net

C-2 Position: The C-2 position of the quinazolinone ring plays a pivotal role in defining the molecule's interaction with its biological targets. The introduction of various substituted and unsubstituted phenyl rings at this position has been a common strategy. mdpi.com The nature of the substituent on this phenyl ring is crucial; for instance, SAR studies on anticonvulsant agents showed the importance of electron-withdrawing groups at the ortho, meta, and para positions of the phenyl ring attached at the C-2 position. rsc.org In some anticancer derivatives, a propyl substitution at the C-2 position was found to be more potent than other alkyl groups. rsc.org

The table below illustrates the impact of quinazolinone ring substitutions on anticancer cytotoxicity.

| Base Structure | C-6 Substituent | C-7 Substituent | C-2 Substituent | Cell Line | Activity Metric (IC50, µM) | Reference |

| (E)-N'-(3-allyl-2-hydroxy)benzylidene-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide | H | H | H | SW620 | 12.33 | nih.gov |

| (E)-N'-(3-allyl-2-hydroxy)benzylidene-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide | Cl | H | H | SW620 | 2.54 | nih.gov |

| (E)-N'-(3-allyl-2-hydroxy)benzylidene-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide | Br | H | H | SW620 | 1.98 | nih.gov |

| (E)-N'-(3-allyl-2-hydroxy)benzylidene-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide | H | OCH3 | H | SW620 | 6.45 | nih.gov |

| (E)-N'-(4-fluorobenzylidene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide | H | H | H | SW620 | 18.2 | nih.gov |

| (E)-N'-(4-fluorobenzylidene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide | Cl | H | H | SW620 | 4.9 | nih.gov |

This table is interactive and can be sorted by column.

Identification of Key Pharmacophoric Features for Enhanced Activity

Based on extensive SAR studies, a general pharmacophore model for this class of compounds can be proposed. The key features essential for activity include:

The Quinazolinone Core: This planar heterocyclic system is the foundational scaffold, essential for providing the correct orientation for interactions with target proteins. nih.gov

The N-3 Acetohydrazide Linker: This linker is more than a spacer; its carbonyl and N-H groups are critical hydrogen bond donors and acceptors. rsc.org It provides a vector for positioning a terminal substituent group.

A Lipophilic Aromatic Ring at C-2: An aryl group at this position, often with specific electronic properties (e.g., electron-withdrawing groups), contributes significantly to binding affinity, likely through pi-stacking or hydrophobic interactions. rsc.orgmdpi.com

Substituents at C-6/C-7: Small, often electronegative, substituents on the fused benzene ring are crucial for tuning the electronic properties of the entire scaffold and can enhance potency. nih.govnih.gov

A Terminal Aromatic/Heterocyclic Moiety: The group attached to the hydrazide nitrogen (often an arylidene group) explores a specific binding pocket. Its size, lipophilicity, and electronic nature are determinants of activity and selectivity. researchgate.net

Molecular docking studies have supported this model. For example, in targeting DNA gyrase, the quinazolinone moiety, the acetohydrazide linker, and a terminal sulfonate group were all found to make specific hydrogen bonding and hydrophobic interactions with key amino acid residues (ASN46, GLY77, ARG136) in the enzyme's active site. rsc.org

Rational Design Strategies for Lead Optimization

The understanding gained from SAR and pharmacophore modeling has enabled the rational design of new derivatives with improved potency and desired properties. Lead optimization strategies are frequently employed to refine the structure of initial hits. nih.gov

One common strategy involves molecular hybridization, where the 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide scaffold is combined with other known pharmacologically active moieties. For example, incorporating a sulfonate group was a deliberate design choice to mimic interactions of known DNA gyrase inhibitors. rsc.org Similarly, linking the quinazolinone core to 2-oxoindoline created hybrid molecules with enhanced cytotoxic and caspase-activating properties. nih.gov

Another key strategy is substituent-based optimization. Based on the finding that C-6 substitution is beneficial, researchers have focused on synthesizing a library of compounds with diverse functionalities at this position to maximize anticancer activity. nih.govnih.gov The design of novel compounds often starts with a known active molecule or a specific biological target. For instance, in designing novel procaspase-3 activators, the core scaffold was systematically modified at the C-6, C-7, and acetohydrazide positions to enhance interaction with the enzyme's allosteric site. nih.gov This focused approach, guided by prior SAR data, accelerates the discovery of more effective lead compounds for potential therapeutic development. mdpi.comnih.gov

Computational Approaches in Drug Discovery and Development

In Silico Bioactivity Scoring

In the realm of modern drug discovery, in silico bioactivity scoring has emerged as a critical tool for the preliminary assessment of a compound's potential therapeutic value. This computational methodology predicts the biological activity of a molecule against a range of protein targets, thereby guiding further experimental studies. For the compound 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide , while specific in silico bioactivity data is not extensively available in the public domain, analysis of closely related quinazolinone acetohydrazide derivatives provides valuable insights into its probable bioactivity profile. These studies typically employ software like Molinspiration to calculate bioactivity scores.

The bioactivity score is a numerical value that indicates the potential of a compound to interact with specific classes of protein targets. A score greater than 0.0 suggests high biological activity, a score between -5.0 and 0.0 indicates moderate activity, and a score less than -5.0 implies inactivity.

Detailed research findings on analogous structures, such as 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)-N'-[(E)-(substitutedphenyl)methylidene]acetohydrazide, have demonstrated moderate bioactivity scores across several important receptor classes. scholar9.com These findings suggest that the core scaffold of 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide likely possesses a foundation for interaction with these biological targets. The bioactivity scores for a representative analogue are presented below, offering a predictive glimpse into the potential of the title compound.

Studies on other similar quinazolinone derivatives have also reported moderate bioactivity scores for GPCR ligands, ion channel modulators, nuclear receptor ligands, and inhibitors of kinases, proteases, and other enzymes. itmedicalteam.plresearchtrend.net This consistent finding across multiple related compounds strengthens the prediction that 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide itself would exhibit a comparable profile of moderate bioactivity. The interpretation of these scores is crucial: a moderately active compound is often considered a promising starting point for further structural optimization to enhance potency and selectivity.

The predicted bioactivity scores for a closely related quinazolinone acetohydrazide derivative are detailed in the interactive table below.

Table 1: Predicted Bioactivity Scores for a Representative Quinazolinone Acetohydrazide Analogue

| Target Class | Bioactivity Score | Predicted Activity |

|---|---|---|

| GPCR Ligand | -0.15 | Moderately Active |

| Ion Channel Modulator | -0.28 | Moderately Active |

| Kinase Inhibitor | -0.21 | Moderately Active |

| Nuclear Receptor Ligand | -0.35 | Moderately Active |

| Protease Inhibitor | -0.18 | Moderately Active |

| Enzyme Inhibitor | -0.10 | Moderately Active |

Data is for a closely related analogue and serves as an estimation for 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide. scholar9.com

The data indicates that while the compound may not be a highly potent agent without modification, it shows potential for interaction with a variety of key biological targets. The moderate scores across the board, particularly for kinase and protease inhibition, are noteworthy, as these enzyme families are significant targets in oncology and inflammatory diseases. The synthesis of various arylidene derivatives of 2-(4-oxoquinazolin-4(3H)-yl) acetohydrazide has been undertaken to explore their therapeutic potential, underscoring the interest in this scaffold. nih.gov The parent compound, 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide, serves as a crucial intermediate in the synthesis of these more complex molecules. nih.gov

Preclinical Evaluation and Translational Prospects

In Vitro Efficacy and Selectivity Profiling

Derivatives of 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide have demonstrated notable in vitro efficacy against a range of cancer cell lines and microbial pathogens. The cytotoxic and antimicrobial activities of these compounds are often influenced by the nature of the substituents on the quinazolinone ring and the hydrazide moiety.

A number of (E)-N'-arylidene-2-(4-oxoquinazolin-4(3H)-yl)acetohydrazides have been synthesized and evaluated for their anticancer properties. These compounds have shown significant cytotoxicity against various human cancer cell lines, including colon cancer (SW620), prostate cancer (PC-3), and non-small cell lung cancer (NCI-H23). tandfonline.comnih.gov In some instances, the potency of these derivatives has been reported to be comparable or even superior to the standard chemotherapeutic agent 5-fluorouracil (B62378). tandfonline.com For example, one of the most potent compounds in a study displayed cytotoxicity up to 5-fold greater than 5-fluorouracil. tandfonline.com

Structure-activity relationship (SAR) studies have revealed that modifications at the C-6 position of the quinazolin-4(3H)-one core can significantly impact cytotoxic activity. The introduction of substituents such as chloro or methoxy (B1213986) groups at this position has been shown to potentially enhance cytotoxicity. tandfonline.com

Beyond anticancer applications, derivatives of 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide have also been investigated for their antimicrobial properties. A series of N-(substituted)-2-[4-oxo-2-phenylquinazolin-3(4H)-yl] acetohydrazide derivatives exhibited varying degrees of antibacterial and antifungal activities. researchgate.net The presence of a Schiff base nucleus in these compounds appears to be a favorable structural feature for antimicrobial action. researchgate.net One particular derivative with a para-chloro substitution on the phenyl ring demonstrated notable antibacterial and antifungal potency. researchgate.net

The following table summarizes the in vitro cytotoxic activity of selected 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide derivatives against various human cancer cell lines.

Table 1: In Vitro Cytotoxicity of 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| (E)-N'-(2,4-Dihydroxybenzylidene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide (5l) | SW620 (Colon) | 12.5 ± 1.1 | nih.gov |

| PC-3 (Prostate) | 15.2 ± 1.3 | nih.gov | |

| NCI-H23 (Lung) | 18.7 ± 1.5 | nih.gov | |

| (E)-N'-(2-Hydroxybenzylidene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide (5h) | SW620 (Colon) | 14.8 ± 1.2 | nih.gov |

| PC-3 (Prostate) | 17.6 ± 1.4 | nih.gov | |

| NCI-H23 (Lung) | 21.3 ± 1.8 | nih.gov | |

| (E)-N'-(4-Fluorobenzylidene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide (5f) | SW620 (Colon) | 25.4 ± 2.1 | nih.gov |

| PC-3 (Prostate) | 28.9 ± 2.5 | nih.gov | |

| NCI-H23 (Lung) | 33.1 ± 2.9 | nih.gov | |

| PAC-1 (Positive Control) | SW620 (Colon) | 20.3 ± 1.7 | nih.gov |

| PC-3 (Prostate) | 25.6 ± 2.2 | nih.gov |

Mechanistic Elucidation of Action

The anticancer effects of 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide derivatives are, in many cases, attributed to their ability to induce apoptosis, or programmed cell death. A key mechanism that has been identified is the activation of caspases, a family of proteases that play a central role in the execution of apoptosis. tandfonline.comnih.gov

Several studies have focused on the activation of procaspase-3, an inactive zymogen that, upon activation, triggers a cascade of events leading to cell death. It is proposed that certain acetohydrazide derivatives can function as allosteric activators of procaspase-3. tandfonline.comnih.gov Docking simulations suggest that these compounds may chelate the inhibitory zinc ion (Zn²⁺) present in the allosteric site of the procaspase-3 zymogen. nih.gov This chelation is thought to induce a conformational change that leads to the activation of the enzyme. The ortho-hydroxy-N-acylhydrazone moiety is considered a crucial feature for this interaction with the zinc ion. researchgate.net

The activation of caspase-3 by these compounds has been quantified in various studies. For instance, some derivatives have been shown to significantly increase caspase-3 activity in cell-based assays. nih.gov One compound, in particular, was found to be 1.61-fold more potent than PAC-1, a known procaspase-3 activating compound. nih.gov Another study reported a derivative that activated caspases to nearly 200% of the activity seen with PAC-1. tandfonline.com

In addition to caspase activation, some quinazolinone derivatives have been shown to arrest the cell cycle at the G1 phase, further contributing to their antiproliferative effects. nih.gov Other proposed mechanisms of action for the broader class of quinazolinones include the inhibition of tubulin polymerization, which is essential for cell division, and the targeting of rRNA biosynthesis. mdpi.com

The following table presents data on the caspase activation activity of selected 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide derivatives.

Table 2: Caspase Activation by 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide Derivatives

| Compound | Caspase Activation (Fold increase vs. Control) | Reference |

|---|---|---|

| (E)-N'-(2,4-Dihydroxybenzylidene)-2-(6-methoxy-4-oxoquinazolin-3(4H)-yl)acetohydrazide (7b) | ~2.0 (vs. PAC-1) | tandfonline.com |

| (E)-N'-(2-Hydroxy-4-methoxybenzylidene)-2-(6-chloro-4-oxoquinazolin-3(4H)-yl)acetohydrazide (5c) | 1.61 (vs. PAC-1) | nih.gov |

| (E)-N'-(2-Hydroxy-4-methoxybenzylidene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide (5b) | Significant activation | nih.gov |

Genotoxicity Assessments in Biological Systems (e.g., Phytobiological Assays)

The assessment of genotoxicity is a critical step in the preclinical evaluation of any potential therapeutic agent. For a series of 2,3-substituted quinazolinone derivatives, their genotoxic potential was evaluated using the comet assay, also known as single-cell gel electrophoresis. nih.govnih.gov This assay is a sensitive method for detecting DNA damage in individual cells.

In a study investigating a series of 2,3-substituted quinazolinone derivatives, the compounds were found to be non-genotoxic at the tested concentrations (10, 20, and 50 µM) in human renal epithelial cells (TH-1). nih.gov Furthermore, these compounds demonstrated a protective effect against DNA damage induced by oxidative agents such as hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺). nih.gov

The study showed that at a concentration of 50 µM, the quinazolinone derivatives significantly reduced the level of DNA lesions induced by H₂O₂. nih.gov The percentage of DNA in the comet tail, a measure of DNA damage, was substantially decreased in the presence of these compounds. For example, the most effective derivative in this regard, Q8, reduced the level of DNA lesions by 43%, followed by other derivatives which showed reductions of 40%, 38%, and 24%. nih.gov This DNA-protective effect, coupled with their antioxidant properties, suggests that these quinazolinone derivatives may act as chemopreventive agents by mitigating ROS-induced oxidative damage. nih.gov

While these findings are promising, it is important to note that genotoxicity assessments can vary depending on the specific derivative and the biological system used. Therefore, comprehensive genotoxicity studies are essential for the continued development of these compounds.

Future Directions in Therapeutic Development

The diverse biological activities of 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide and its derivatives position them as a promising scaffold for the development of new therapeutic agents. researchgate.netnih.govnih.gov The extensive research into their anticancer and antimicrobial properties has laid a strong foundation for future drug discovery efforts.

Future research will likely focus on several key areas:

Lead Optimization: Many of the synthesized derivatives have been identified as promising lead compounds. researchgate.net Further optimization of their structures will be necessary to enhance their potency, selectivity, and pharmacokinetic profiles. This will involve the synthesis of new analogues with targeted modifications to the quinazolinone core and the acetohydrazide side chain.

Structure-Activity Relationship (SAR) Deepening: A deeper understanding of the SAR is crucial for the rational design of more effective compounds. tandfonline.commdpi.com Continued investigation into how different substituents at various positions of the quinazolinone ring influence biological activity will guide the design of next-generation derivatives.

Mechanism of Action Elucidation: While procaspase-3 activation is a key identified mechanism, further studies are needed to fully elucidate the molecular targets and signaling pathways involved in the therapeutic effects of these compounds. nih.gov Exploring other potential mechanisms, such as the inhibition of other enzymes or the modulation of different cellular processes, could reveal new therapeutic opportunities.

Overcoming Drug Resistance: The development of agents that can overcome drug resistance is a major challenge in cancer therapy. Quinazolinone derivatives, with their potential for novel mechanisms of action, may offer a strategy to combat resistance to existing drugs. nih.gov

Broadening Therapeutic Applications: While much of the focus has been on anticancer and antimicrobial activities, the broad biological activity spectrum of quinazolinones suggests that these compounds could be explored for other therapeutic indications. mdpi.com

Q & A

Q. What is the standard synthetic route for 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide, and how is its purity confirmed?

The compound is typically synthesized via nucleophilic substitution of an ester precursor (e.g., methyl α-[(4-oxoquinazolin-2-yl)thio]acetate) with hydrazine hydrate under reflux in ethanol. The reaction proceeds through a tetrahedral intermediate, with subsequent recrystallization from ethanol to isolate the product . Purity is confirmed via elemental analysis and spectroscopic techniques (IR, H NMR, C NMR, and MS). Key spectral features include:

Q. Which spectroscopic techniques are essential for characterizing 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide, and what key spectral features should researchers expect?

A multi-technique approach is critical:

- IR Spectroscopy : Confirms functional groups (e.g., C=O, N–H).

- H/C NMR : Resolves proton environments and carbon frameworks. For example, the quinazolinone C=O carbon appears at ~160–170 ppm in C NMR .

- Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- Elemental Analysis : Ensures stoichiometric purity (C, H, N percentages) .

Advanced Research Questions

Q. How can researchers optimize cyclocondensation reactions of 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide to minimize side product formation?

Side products (e.g., unreacted intermediates or over-cyclized byproducts) can be minimized by:

- Controlled Reaction Times : Reflux durations (e.g., 5–8 hours) prevent decomposition .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol suppresses side reactions .

- Stoichiometric Precision : Use a 1:1.5 molar ratio of hydrazide to electrophilic reagents (e.g., aldehydes or thiocyanates) to drive complete conversion .

- TLC Monitoring : Track reaction progress using chloroform:methanol (4:1) as the mobile phase .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectroscopic data for quinazolinone-based hydrazides?

Discrepancies often arise from tautomerism or solvent effects. Mitigation strategies include:

- DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental NMR shifts to identify dominant tautomers .

- Variable-Temperature NMR : Detect dynamic processes (e.g., keto-enol tautomerism) by analyzing spectral changes at different temperatures .

- Solvent Correction : Use solvent-polarity models (e.g., PCM) to align computational predictions with experimental conditions .

Q. How can the reactivity of the hydrazide group be exploited to synthesize novel heterocyclic compounds?

The hydrazide moiety undergoes diverse transformations:

- Thiosemicarbazides : React with ammonium thiocyanate to form intermediates for 1,3,4-thiadiazoles .

- Triazoles and Thiadiazoles : Cyclize with CS/KOH or acetyl chloride to yield fused heterocycles (e.g., triazolo[3,4-b]thiadiazoles) .

- Schiff Bases : Condense with substituted aldehydes (e.g., 3-chlorobenzaldehyde) to form hydrazones with potential bioactivity .

Q. What experimental design principles are critical for evaluating the α-glucosidase inhibition of 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide derivatives?

Key considerations include:

- Assay Selection : Use p-nitrophenyl-α-D-glucopyranoside as a substrate, monitoring hydrolysis at 405 nm .

- Dose-Response Curves : Test derivatives at 0.1–100 μM concentrations to determine IC values.

- Controls : Include acarbose as a positive control and DMSO blanks to exclude solvent interference .

- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on aromatic rings) with inhibitory potency .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in reaction yields reported across synthetic protocols for quinazolinone hydrazides?

Yield variations often stem from:

- Purification Methods : Recrystallization solvents (ethanol vs. methanol) impact recovery rates .

- Catalytic Additives : Acidic conditions (e.g., acetic acid) improve cyclization efficiency in Schiff base formation .

- Scale Effects : Milligram-scale syntheses may underperform compared to gram-scale due to heat transfer limitations .

Q. What computational tools are recommended for predicting the biological activity of 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide derivatives?

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., α-glucosidase) .

- ADMET Prediction : SwissADME or pkCSM assess pharmacokinetic properties (e.g., bioavailability, toxicity) .

- QSAR Models : Employ MOE or Schrodinger to link molecular descriptors (e.g., logP, polar surface area) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.